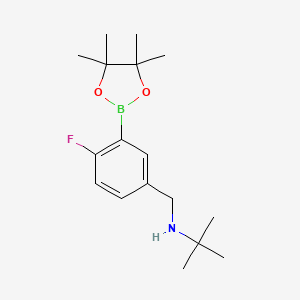

5-(叔丁基氨基甲基)-2-氟苯硼酸脂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of boronic acid pinacol esters often involves the use of these compounds as comonomers in radical copolymerization . For example, vinylboronic acid pinacol ester has been used as a comonomer in the synthesis of vinyl alcohol-styrene copolymers .Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters typically includes a boron atom bonded to two oxygen atoms and a carbon atom . The carbon atom is part of a larger organic group .Chemical Reactions Analysis

Boronic acid pinacol esters are susceptible to hydrolysis, especially at physiological pH . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acid pinacol esters can vary widely depending on the specific compound. For example, vinylboronic acid pinacol ester has a refractive index of 1.4300 and a density of 0.908 g/mL at 25°C .科学研究应用

Vinyl Alcohol-Precursor Monomer in Radical Copolymerization

Overview: Vinylboronic acid pinacol ester (VBpin) serves as a valuable comonomer in radical copolymerization reactions. Specifically, it enables the synthesis of vinyl alcohol (VA)–styrene copolymers, a task that is challenging using the more common VA precursor monomer, vinyl acetate (VAc).

Details:Regio- and Stereoselective Synthesis of Trisubstituted Alkenes

Overview: VBpin plays a crucial role in the regio- and stereoselective synthesis of trisubstituted alkenes.

Details:These applications highlight the versatility and significance of 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester in various chemical processes. Researchers continue to explore its potential in diverse contexts, making it an exciting compound for scientific investigation . If you have any further questions or need additional information, feel free to ask!

未来方向

作用机制

Target of Action

Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis . They have been widely used in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

The compound, being a boronic acid pinacol ester, is known to undergo protodeboronation . Protodeboronation is a process where the boronate ester is removed from the molecule, often resulting in the formation of new carbon-carbon bonds . This process is catalytic and involves a radical approach .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to have many applications in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental to various biochemical pathways, particularly those involving the synthesis of complex organic molecules.

Result of Action

Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

属性

IUPAC Name |

N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2/c1-15(2,3)20-11-12-8-9-14(19)13(10-12)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZYIVGIIXWWLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC(C)(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-3-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2845053.png)

![N-(4-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2845066.png)

![1-{[1,1'-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol](/img/structure/B2845067.png)

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845068.png)

![4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2845070.png)

![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2845073.png)